8-Cyclobutyl-8-oxooctanoic acid

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Research

In the fields of organic synthesis and medicinal chemistry, the strategic combination of different functional groups and structural motifs is paramount for the creation of new molecules with desired properties. 8-Cyclobutyl-8-oxooctanoic acid is a prime example of a molecule that merges two distinct and valuable chemical features: a keto-carboxylic acid chain and a cyclobutane (B1203170) ring. Organic chemists find such compounds useful as versatile starting materials for a variety of chemical transformations. researchgate.net The presence of multiple reactive sites—the ketone, the carboxylic acid, and the strained cyclobutane ring—allows for a range of synthetic manipulations, including ring-opening reactions, skeletal rearrangements, and various coupling strategies. researchgate.netnih.gov

From a medicinal chemistry perspective, this compound serves as an interesting scaffold. The incorporation of a cyclobutane moiety is a recognized strategy for introducing conformational restriction and three-dimensionality into drug candidates. nih.govlifechemicals.com This can lead to improved binding affinity for biological targets and enhanced metabolic stability. nih.gov The linear keto-acid portion, on the other hand, can mimic endogenous molecules or interact with specific enzyme active sites. Therefore, this compound and its derivatives are explored as potential components in the design of new pharmaceuticals.

Significance of Keto-Carboxylic Acid Motifs in Contemporary Chemical Inquiry

Keto-carboxylic acids, organic compounds containing both a ketone and a carboxylic acid group, are of fundamental importance in chemistry and biology. wikipedia.org Depending on the relative position of the keto group to the carboxyl group, they are classified as alpha-, beta-, or gamma-keto acids, among others. wikipedia.org this compound is structurally a gamma-keto acid (or more distantly, a zeta-keto acid, depending on the numbering convention starting from the carboxyl group). These motifs are prevalent in various metabolic pathways; for instance, alpha-keto acids are deeply involved in the Krebs cycle and glycolysis. wikipedia.org

In medicinal chemistry, the keto-acid functionality is a privileged structure. The α-ketoamide motif, a closely related structure, is found in numerous natural products and has been extensively used by chemists to develop compounds aimed at a wide array of biological targets. nih.gov The ability of the keto and carboxylic acid groups to participate in hydrogen bonding and other non-covalent interactions makes them effective pharmacophores for enzyme inhibition. Carboxylic acids themselves are attractive building blocks in synthetic chemistry due to their stability and widespread commercial availability. nih.gov The development of new catalytic methods, such as metallaphotoredox catalysis, has enabled novel transformations like the cross-ketonization of two different carboxylic acids to form unsymmetrical ketones, highlighting the synthetic versatility of this functional group. nih.gov

Overview of Cyclobutane Derivatives in Molecular Design and Biological Investigations

The cyclobutane ring, once considered a synthetic curiosity due to its significant ring strain (26.3 kcal mol⁻¹), is now increasingly recognized as a valuable component in molecular design and drug discovery. nih.gov Its use has grown due to improved synthetic methods and greater commercial availability of cyclobutane-containing building blocks. nih.govnih.gov This four-membered carbocycle offers unique structural and physicochemical properties compared to more common cyclic systems like cyclopentane (B165970) or cyclohexane. nih.gov

Key advantages of incorporating a cyclobutane moiety in medicinal chemistry include:

Conformational Restriction : Replacing a flexible alkyl chain with a cyclobutane ring limits the number of possible conformations a molecule can adopt, which can reduce the entropic penalty upon binding to a target protein. nih.govlifechemicals.com

Three-Dimensionality : The puckered, non-planar structure of cyclobutane provides a distinct three-dimensional (3D) shape, which is an increasingly sought-after feature in modern drug discovery to improve selectivity and escape flatland chemistry. nih.govnih.gov

Metabolic Stability : The introduction of a cyclobutane ring can block metabolically labile sites within a molecule, potentially improving its pharmacokinetic profile. nih.gov

Bioisosteric Replacement : The cyclobutane ring can serve as a bioisostere for other groups, such as a phenyl ring or a gem-dimethyl group, offering improved physicochemical properties like solubility. nih.gov

Despite these advantages, the cyclobutane motif remains relatively underutilized compared to other cyclic structures, representing an opportunity for innovation in the design of novel bioactive compounds. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 898766-85-3 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₀O₃ | sigmaaldrich.com |

| Molecular Weight | 212.29 g/mol | sigmaaldrich.com |

| Physical Form | White solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| InChI Key | PFFDQUOOAOYQHO-UHFFFAOYSA-N | sigmaaldrich.com |

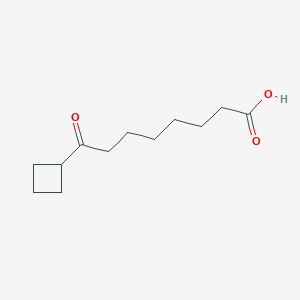

Structure

2D Structure

Properties

IUPAC Name |

8-cyclobutyl-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11(10-6-5-7-10)8-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFDQUOOAOYQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645362 | |

| Record name | 8-Cyclobutyl-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-85-3 | |

| Record name | η-Oxocyclobutaneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Cyclobutyl-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Spectroscopic Characterization and Structural Elucidation Studies

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon framework and proton environments of 8-Cyclobutyl-8-oxooctanoic acid. Both ¹H and ¹³C NMR spectra would provide critical data for confirming the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclobutyl ring, the long aliphatic chain, and the carboxylic acid. The protons on the cyclobutyl ring adjacent to the carbonyl group would likely appear as a multiplet due to complex spin-spin coupling. The methylene (B1212753) protons along the C7 alkyl chain would present as a series of multiplets. The proton of the carboxylic acid group would be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all 12 carbon atoms in the molecule. The carbonyl carbon of the ketone and the carboxylic acid carbon would have characteristic downfield chemical shifts. The carbons of the cyclobutyl ring and the aliphatic chain would appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Conformational and Dynamic Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, offering clues about the molecule's preferred conformation in solution. nih.gov The flexibility of the octanoic acid chain and the puckering of the cyclobutyl ring are dynamic processes that can be studied by temperature-dependent NMR experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |

| α-CH (to C=O on ring) | 3.0 - 3.5 | multiplet |

| β-CH₂ (on ring) | 1.8 - 2.4 | multiplet |

| γ-CH₂ (on ring) | 1.7 - 2.2 | multiplet |

| α-CH₂ (to C=O on chain) | 2.2 - 2.5 | triplet |

| β, γ, δ, ε, ζ-CH₂ (chain) | 1.2 - 1.7 | multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 205 - 215 |

| Carboxylic Acid Carbonyl (C=O) | 175 - 185 |

| α-C (on ring) | 45 - 55 |

| β-C (on ring) | 20 - 30 |

| γ-C (on ring) | 15 - 25 |

| α-C (on chain) | 35 - 45 |

| Aliphatic Chain Carbons | 24 - 32 |

Mass Spectrometry Techniques for Definitive Molecular Structure Confirmation of Derivatized Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₂₀O₃, the expected monoisotopic mass is 212.1412 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the chemical formula.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Cleavage adjacent to the carbonyl groups (α-cleavage) is a common fragmentation pathway for ketones and carboxylic acids. This would result in the formation of specific fragment ions that can be used to piece together the structure of the molecule. For instance, loss of the cyclobutyl group or cleavage at various points along the octanoic acid chain would produce a series of daughter ions.

Derivatization: To improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis and to aid in structural confirmation, the carboxylic acid group can be derivatized. A common method is esterification, for example, to form the methyl ester, this compound methyl ester. This derivatization can lead to more predictable fragmentation patterns and better chromatographic performance. In a study on related octanedioate derivatives, high-resolution mass spectrometry (HRMS) with a time-of-flight (TOF) analyzer was successfully used to confirm the molecular formula of the synthesized compounds. beilstein-journals.org

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₃ |

| Monoisotopic Mass | 212.1412 u |

| Molecular Weight | 212.29 g/mol sigmaaldrich.com |

| Common Fragment Ions (m/z) | [M-C₄H₇]⁺, [M-C₇H₁₃O₂]⁺, [C₄H₇CO]⁺ |

Advanced Vibrational Spectroscopy (e.g., FTIR) for Investigating Molecular Interactions and Surface Phenomena

Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would be the carbonyl (C=O) stretching vibrations. The ketone carbonyl on the cyclobutyl ring is expected to absorb at a relatively high frequency, typically around 1700-1725 cm⁻¹, a characteristic feature of cyclic ketones. capes.gov.br The carboxylic acid carbonyl stretch would also appear in this region, often slightly higher in frequency than the ketone, around 1700-1730 cm⁻¹ for the monomeric form, and at a lower frequency (around 1700 cm⁻¹) if it forms hydrogen-bonded dimers. The broad O-H stretching vibration of the carboxylic acid group would be a defining feature, appearing as a wide band in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and the cyclobutyl ring would be observed around 2850-3000 cm⁻¹.

While a specific FTIR spectrum for this compound is not available, data from similar compounds like 1-Cyclobutylethan-1-one and octanoic acid can provide expected peak locations. nih.govnist.gov

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aliphatic & Cyclobutyl C-H | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | 1700 - 1725 |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| C-O | Stretching | 1210 - 1320 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Conformational Insights

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The structure of this compound, as named, does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit a circular dichroism spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclobutyl ring or the aliphatic chain, the resulting enantiomers would produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule. For instance, the n→π* electronic transition of the carbonyl group, which is often weak in the UV-Vis absorption spectrum, can give rise to a distinct signal in the CD spectrum, providing valuable information about the local stereochemical environment of the chromophore.

In the context of related compounds, studies on chiral cyclic molecules have demonstrated the utility of CD spectroscopy in assigning absolute configurations and investigating conformational equilibria in solution. nih.gov Should a chiral derivative of this compound be synthesized, CD spectroscopy would be an essential tool for its stereochemical elucidation.

Computational Chemistry and Theoretical Investigations of 8 Cyclobutyl 8 Oxooctanoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 8-cyclobutyl-8-oxooctanoic acid. nih.govacs.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties. nih.govarxiv.org

The presence of a carbonyl group and a carboxylic acid moiety in this compound dictates its electronic properties. DFT calculations can reveal the partial atomic charges, showing significant charge separation in the C=O and O-H bonds, which are crucial for intermolecular interactions. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For a molecule like this compound, the HOMO is typically localized on the carboxylic acid group, while the LUMO is often associated with the carbonyl group of the cyclobutyl ketone. nih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity toward nucleophiles and electrophiles.

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the molecule. science.govnih.gov Theoretical calculations of properties like ionization potential and electron affinity offer a quantitative measure of the energy required to remove or add an electron, respectively, which is fundamental to understanding its redox behavior. acs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on Carbonyl Carbon | +0.55 e | Highlights the electrophilic nature of the carbonyl carbon. |

| NBO Charge on Carboxyl Oxygen | -0.65 e | Indicates the high electron density and hydrogen bonding potential. |

Note: The values in this table are representative and would be obtained from specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)).

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information for a static structure, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule and its environment (e.g., a solvent), MD simulations can map out the conformational landscape and characterize the various non-covalent interactions that govern its behavior. rsc.orgualberta.ca

Table 2: Key Intermolecular Interaction Energies for this compound Dimers from MD Simulations

| Interaction Type | Typical Energy Range (kcal/mol) | Description |

| Carboxylic Acid Dimer H-Bond | -10 to -15 | Strong, cyclic hydrogen bonds between two carboxyl groups. acs.org |

| Ketone-Carboxyl H-Bond | -3 to -6 | Hydrogen bond between the carboxyl proton and the ketone oxygen. |

| Alkyl Chain van der Waals | -0.5 to -2 per CH2 group | Dispersive forces contributing to the packing of the nonpolar tails. |

| Cyclobutyl Ring van der Waals | -2 to -4 | Interactions between the cyclic aliphatic moieties. |

Note: These are typical energy ranges for such interactions and would be calculated from the force field used in the MD simulation.

Theoretical Modeling of Self-Assembly Processes and Ordered Aggregate Formation

The amphiphilic nature of this compound, with its polar head (carboxylic acid and ketone) and nonpolar tail (alkyl chain and cyclobutyl ring), suggests a propensity for self-assembly into ordered structures. rsc.org Theoretical modeling, often combining MD simulations with enhanced sampling techniques or coarse-grained models, can predict the formation and stability of such aggregates. nih.govsemanticscholar.org

In aqueous environments, it is plausible that this compound molecules would self-assemble into micelles or vesicles, with the hydrophobic tails sequestered from the water and the polar heads exposed to the solvent. semanticscholar.org The size and shape of these aggregates would depend on factors such as concentration and the effective packing parameter of the molecule, which is influenced by the bulky cyclobutyl group.

In nonpolar solvents or in the solid state, the dominant interaction would be the hydrogen bonding between the carboxylic acid groups, leading to the formation of linear or cyclic supramolecular chains. nih.govresearchgate.net These chains can then pack in various ways, influenced by the van der Waals interactions of the alkyl and cyclobutyl components. Theoretical models can predict the most stable packing arrangements and the resulting crystal structures. researchgate.net The formation of self-assembled monolayers (SAMs) on surfaces is another area where theoretical modeling can provide insight, predicting the orientation and packing density of the molecules. acs.orgresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation in Synthetic Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthetic pathways to this compound. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, identifying the rate-determining steps and the factors that influence selectivity. acs.org

A likely synthetic route to this compound involves the Friedel-Crafts acylation of a suitable cyclobutane (B1203170) derivative with a derivative of suberic acid, or a related multi-step synthesis. Computational methods can be used to model these reaction steps. For instance, in a Friedel-Crafts reaction, calculations can help understand the role of the Lewis acid catalyst, the nature of the acylium ion intermediate, and the regioselectivity of the acylation.

The principles of fatty acid biosynthesis, which involves the iterative condensation of malonyl-CoA, can also provide a conceptual framework for understanding reactions involving the long alkyl chain. nih.govrsc.orglibretexts.org While not a biological synthesis, the chemical principles of C-C bond formation and functional group manipulation are amenable to computational study. khanacademy.org For example, the reduction of the ketone or the modification of the carboxylic acid can be modeled to predict reaction outcomes and optimize conditions. chemrxiv.org DFT calculations are particularly well-suited for identifying transition state structures and calculating activation energies, providing a quantitative understanding of the reaction kinetics. acs.org

Table 3: Computationally Derived Parameters for a Hypothetical Reaction Step

| Parameter | Definition | Example Value (kcal/mol) | Implication |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | +22.5 | Determines the rate of the reaction. |

| Reaction Energy (ΔG_rxn) | The free energy difference between the products and the reactants. | -15.0 | Indicates the thermodynamic favorability of the reaction. |

Note: These values are illustrative for a single synthetic step and would be calculated using quantum chemical methods.

Biochemical and Biological Research Applications of 8 Cyclobutyl 8 Oxooctanoic Acid Derivatives

Investigation in Fatty Acid Metabolic Pathway Studies

While direct studies on the metabolism of 8-cyclobutyl-8-oxooctanoic acid are not extensively documented in publicly available research, the metabolic fate of analogous keto-fatty acids provides a strong model for its investigation. Fatty acid β-oxidation is the primary mitochondrial process for breaking down fatty acids into acetyl-CoA to produce energy. mhmedical.comaocs.org This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. aocs.orgyoutube.com

Research on a structurally similar compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA), offers significant insights. nih.gov This radiolabeled medium-chain fatty acid analogue was developed to evaluate liver metabolism. nih.gov Studies in mice and rats demonstrated that it undergoes β-oxidation. nih.gov Analysis of metabolites from the liver and urine confirmed that 99mTc-CpTTOA was metabolized to a shorter-chain derivative, 4-cyclopentadienyltricarbonyl 99mTc 4-oxobutanoic acid, which is consistent with the β-oxidation pathway. nih.gov This suggests that this compound would likely be recognized by the same enzymatic machinery and serve as a substrate for β-oxidation, making its derivatives useful probes for studying fatty acid metabolism. The presence of the cyclobutyl group could, however, influence the rate and extent of this metabolism compared to endogenous fatty acids.

Radiotracer Development and Application in Metabolic Imaging Research

The development of radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a cornerstone of modern diagnostic medicine, allowing for the non-invasive imaging of biological processes. nih.gov Derivatives of keto-fatty acids are valuable candidates for creating agents to image fatty acid metabolism.

The aforementioned 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA) serves as a prime example. nih.gov Synthesized by labeling a ferrocene (B1249389) precursor with Technetium-99m, this radiotracer was designed specifically to monitor medium-chain fatty acid metabolism in the liver. nih.gov

Key Findings from 99mTc-CpTTOA Research:

High Radiochemical Yield: The tracer was prepared with a high yield of 50-63%. nih.gov

Stability: It demonstrated good stability in human serum for over 6 hours. nih.gov

Metabolic Tracking: In animal models, the tracer accumulated in the liver and was cleared over time. nih.gov Its metabolism via β-oxidation was confirmed by identifying the radiolabeled four-carbon shorter metabolite. nih.gov

Disease Model Application: In mice with chemically induced liver damage (impaired β-oxidation), the radiotracer was retained longer, indicating its potential to diagnose metabolic dysfunction. nih.gov

These findings strongly support the potential of a similarly structured radiolabeled this compound derivative as a valuable tool for metabolic imaging research, particularly for assessing liver function and diseases associated with impaired fatty acid oxidation. mhmedical.comnih.gov

Assessment as an Intracellular Permeation Enhancer in Advanced Cellular Uptake Studies

Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the skin or cell membranes, facilitating the transport of drugs and other molecules. mdpi.comnih.gov These enhancers can act by disrupting the highly ordered structure of intercellular lipids or by interacting with intracellular proteins. mdpi.com While various natural compounds like terpenes and fatty acids have been investigated for this purpose, specific research assessing this compound or its direct derivatives as intracellular permeation enhancers is not prominent in the current scientific literature.

However, the general principle of using fatty acid-like molecules to improve cellular uptake is well-established. For instance, fatty acids are known to fluidize the lipid bilayers of membranes, which can increase the permeability for other molecules. nih.gov Given its structure as a modified fatty acid, it is plausible that this compound could influence membrane properties. The bulky, non-polar cyclobutyl group might interact with the hydrophobic core of the lipid bilayer, potentially disrupting its packing and enhancing the permeation of co-administered compounds. Further research would be required to validate this hypothesis and determine its efficacy compared to known enhancers.

Exploration of Biological Activity in the Context of Related Cyclobutyl-Containing Compound Series (e.g., Antiprotozoal Activity of Leucinostatin A Derivatives)

The incorporation of a cyclobutyl moiety into complex natural products has led to the discovery of potent biological activities. A notable example is found in the development of derivatives of Leucinostatin A, a natural peptide with powerful but toxic antiprotozoal effects. acs.orgresearchgate.net

Scientists have synthesized analogues of Leucinostatin A to create compounds with improved therapeutic profiles. nih.govnih.gov One such derivative, Lefleuganan, was developed for the treatment of cutaneous leishmaniasis. acs.orgresearchgate.net A key modification in Lefleuganan's structure is the introduction of a cyclobutyl group at the C-terminus, replacing a methyl group found in the parent compound. acs.org This modification, along with others, resulted in a compound that retains potent antiprotozoal activity while exhibiting significantly reduced toxicity in mammalian cells. acs.orgresearchgate.net

| Compound | Key Structural Difference from Leucinostatin A | Antiprotozoal Activity (T. brucei IC₅₀) | Mammalian Cell Cytotoxicity (L6 cells IC₅₀) |

| Leucinostatin A | Parent compound | ~0.25 nM | 259 nM researchgate.net |

| Lefleuganan | Contains C-terminal cyclobutyl group (among other changes) acs.org | ~0.39 nM acs.org | 1563 nM researchgate.net |

Structure-activity relationship (SAR) studies revealed that the high toxicity of Leucinostatin A was linked to a specific hydroxyleucine residue that inhibits mitochondrial ATP synthase. acs.orgnih.gov In contrast, Lefleuganan's antiprotozoal action is believed to stem from the efficient energetic uncoupling of negatively charged membranes, a different mechanism that is less harmful to host cells. acs.org This research highlights how incorporating a cyclobutyl group can be a key element in optimizing a molecule's biological activity and safety profile. acs.orgnih.gov

Role in Nuclear Receptor Modulation Research via Analogous Compounds (e.g., Retinoid-Related Orphan Receptor Gamma Inhibition)

Nuclear receptors are a class of proteins that regulate gene expression and are critical targets for drug development. rsc.org The Retinoid-Related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a crucial role in the function of T-helper 17 (TH17) cells, which are implicated in inflammatory and autoimmune diseases. google.comnih.gov Consequently, inhibiting RORγ is a promising therapeutic strategy for these conditions. nih.govnih.gov

The search for RORγ inhibitors has led to the development of numerous small molecules, several of which feature a cyclobutyl ring in their structure. The rigid, puckered nature of the cyclobutane (B1203170) ring can be advantageous in drug design, helping to position other functional groups for optimal interaction with the receptor's binding site. google.comnih.gov

Several patented series of RORγ modulators explicitly include cyclobutane moieties as part of their core structure or as key substituents. google.comnih.gov For example, research has identified potent RORγ antagonists where a cyclobutyl group is attached to a core heterocyclic structure. nih.gov The optimization of these compounds often involves exploring how different substituents on the cyclobutyl ring affect potency, selectivity, and pharmacokinetic properties. The development of these compounds demonstrates the value of the cyclobutyl scaffold in designing potent and selective modulators of nuclear receptors like RORγ. nih.govnih.gov

Mechanistic Elucidation of Biological Actions of Cyclobutyl Oxo Octanoic Acid Analogues

Characterization of Molecular Target Interactions (e.g., ATP Synthase Binding and Modulation)

The primary molecular target for many fatty acid analogues with bioenergetic effects is the F1Fo-ATP synthase, a crucial enzyme for cellular energy production. nih.govnih.gov This enzyme, located in the inner mitochondrial membrane, is responsible for synthesizing ATP from ADP and inorganic phosphate, a process powered by a proton gradient. frontiersin.org The modulation of ATP synthase activity can have profound effects on cellular metabolism and function.

Inhibitors of ATP synthase can be broadly categorized based on their binding sites on the enzyme complex. The F1 subunit, which protrudes into the mitochondrial matrix, contains the catalytic sites for ATP synthesis and hydrolysis, while the Fo subunit is embedded in the inner mitochondrial membrane and forms the proton channel. frontiersin.org It is hypothesized that cyclobutyl-oxo-octanoic acid analogues, like other fatty acid derivatives, could interact with the Fo subunit, potentially disrupting the proton flow and thereby inhibiting ATP synthesis. This interaction is often influenced by the lipophilicity of the compound, which allows it to partition into the mitochondrial membrane.

The binding of these analogues could induce conformational changes in the ATP synthase complex, leading to either inhibition of ATP synthesis or, in some cases, an uncoupling of proton translocation from ATP production. The specific nature of this interaction would depend on the precise structure of the analogue.

Table 1: Potential Interaction Sites of Analogues on ATP Synthase This table is illustrative and based on the known interactions of other fatty acid analogues with ATP synthase.

| Analogue Feature | Potential Binding Site on ATP Synthase | Predicted Effect |

| Long Alkyl Chain | Fo Subunit (within the membrane) | Disruption of proton translocation |

| Cyclobutyl Ring | Hydrophobic pocket near the Fo-F1 interface | Modulation of subunit interactions |

| Carboxylic Acid Group | Polar head groups of phospholipids/aqueous interface | Anchoring of the molecule at the membrane surface |

Structure-Activity Relationship (SAR) Studies for Biological Response Optimization in Derivative Series

Key structural features that would be investigated in an SAR study of this series include:

The Cyclobutyl Ring: The size and steric bulk of the cyclobutyl group are likely critical. Altering this to other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or to linear alkyl chains would help to understand the spatial requirements for optimal interaction with the target.

The Keto Group: The position and presence of the keto group on the octanoic acid chain would be a key variable. This group introduces polarity and the potential for hydrogen bonding, which could be crucial for binding affinity.

The Octanoic Acid Chain Length: Varying the length of the fatty acid chain would impact the lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with the mitochondrial membrane.

An illustrative SAR study might reveal that a specific ring size and chain length are optimal for activity, as depicted in the hypothetical data in Table 2.

Table 2: Illustrative Structure-Activity Relationship Data for Cyclobutyl-Oxo-Octanoic Acid Analogues This data is hypothetical and for illustrative purposes only.

| Analogue | Cycloalkyl Ring | Chain Length | Relative Potency (IC50, µM) |

| Analogue A | Cyclopropyl | 8 | 50 |

| Analogue B | Cyclobutyl | 8 | 15 |

| Analogue C | Cyclopentyl | 8 | 25 |

| Analogue D | Cyclobutyl | 6 | 40 |

| Analogue E | Cyclobutyl | 10 | 30 |

Investigation of Membrane Interaction Mechanisms and Bioenergetic Uncoupling Phenomena

The interaction of fatty acid analogues with cellular membranes, particularly the inner mitochondrial membrane, is a critical aspect of their biological activity. These interactions can lead to changes in membrane fluidity, permeability, and stability. One of the key phenomena associated with such interactions is bioenergetic uncoupling.

Mitochondrial uncoupling is the dissociation of fuel oxidation and phosphorylation. In this state, the energy from the proton motive gradient is dissipated as heat rather than being used for ATP synthesis. Fatty acids and their analogues can act as protonophores, carrying protons across the inner mitochondrial membrane and thus uncoupling respiration from ATP production. nih.gov

The mechanism is thought to involve the protonation of the carboxylic acid group of the analogue at the acidic outer side of the inner mitochondrial membrane, followed by its diffusion across the membrane to the more alkaline matrix, where it releases the proton. The lipophilicity conferred by the alkyl chain and the cyclobutyl ring would facilitate this transmembrane movement.

This uncoupling effect can have significant metabolic consequences, increasing the rate of oxygen consumption while decreasing ATP levels.

Enzymatic Pathway Investigations and Metabolite Identification of Tracer Compounds

The metabolic fate of 8-Cyclobutyl-8-oxooctanoic acid and its analogues is likely to follow the established pathways for medium-chain fatty acid metabolism. The primary pathway for the degradation of such compounds is mitochondrial beta-oxidation.

In a manner analogous to the metabolism of other octanoic acid derivatives, it is expected that this compound would be activated to its coenzyme A (CoA) derivative in the mitochondrial matrix. Subsequently, it would undergo sequential rounds of beta-oxidation, where two-carbon units are cleaved off in the form of acetyl-CoA. For instance, studies on a related compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, have shown that it is primarily metabolized via beta-oxidation in the liver. nih.gov

The presence of the cyclobutyl-keto moiety would likely result in specific metabolites. The beta-oxidation process would proceed along the octanoic acid chain until the cyclobutyl group is reached, at which point further degradation may be hindered, leading to the formation of a cyclobutyl-containing acyl-CoA derivative. The identification of such metabolites using tracer studies with isotopically labeled compounds would be essential to fully elucidate the metabolic pathway.

Emerging Research Directions and Methodological Advancements for 8 Cyclobutyl 8 Oxooctanoic Acid

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure, conformation, and reactivity of 8-Cyclobutyl-8-oxooctanoic acid requires the integration of advanced spectroscopic and computational techniques. These methods provide crucial insights that can guide synthetic efforts and the rational design of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. For this compound, both ¹H and ¹³C NMR would provide characteristic signals. In ¹H NMR, the protons on the cyclobutyl ring would exhibit complex splitting patterns due to their constrained geometry. The protons alpha to the carbonyl group and the carboxylic acid would appear at distinct chemical shifts, typically in the range of 2.0-2.5 ppm libretexts.org. The long aliphatic chain would produce a series of overlapping multiplets.

¹³C NMR spectroscopy is particularly informative for identifying the carbonyl and carboxyl carbons. The ketone carbonyl carbon is expected to resonate in the downfield region of 205-220 ppm, a characteristic chemical shift for ketones libretexts.orglibretexts.org. The carboxylic acid carbonyl carbon would appear further upfield, typically between 170-185 ppm libretexts.org. The carbons of the cyclobutyl ring would have chemical shifts influenced by ring strain and substitution organicchemistrydata.orgoregonstate.eduresearchgate.netnih.gov. The methylene (B1212753) carbons of the long alkyl chain would have characteristic shifts, with those closer to the electron-withdrawing functional groups appearing further downfield.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong, sharp absorption band for the ketone carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹ for aliphatic ketones libretexts.orgresearchgate.net. The carboxylic acid functional group would give rise to a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching vibrations prepaway.comresearchgate.net. Additionally, a strong C=O stretching band for the carboxylic acid would be observed between 1760 and 1690 cm⁻¹ researchgate.netresearchgate.net.

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. The fragmentation pattern can offer structural clues. For instance, cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones, which would result in the loss of the cyclobutyl group or the alkyl chain nih.gov.

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Functional Group/Structural Feature | Expected Chemical Shift/Absorption Range |

| ¹³C NMR | Ketone Carbonyl (C=O) | 205 - 220 ppm libretexts.orglibretexts.org |

| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | 170 - 185 ppm libretexts.org |

| ¹³C NMR | Cyclobutyl Carbons | Variable, influenced by substitution and strain organicchemistrydata.orgoregonstate.eduresearchgate.netnih.gov. |

| ¹H NMR | Protons alpha to Ketone | ~2.0 - 2.5 ppm libretexts.org |

| ¹H NMR | Protons alpha to Carboxylic Acid | ~2.2 - 2.6 ppm |

| IR Spectroscopy | Ketone C=O Stretch | ~1715 cm⁻¹ libretexts.orgresearchgate.net |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 3300 - 2500 cm⁻¹ (broad) prepaway.comresearchgate.net |

| IR Spectroscopy | Carboxylic Acid C=O Stretch | 1760 - 1690 cm⁻¹ researchgate.netresearchgate.net |

Computational chemistry provides a powerful complementary approach to experimental studies. Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of this compound, including the puckering of the cyclobutane (B1203170) ring and the orientation of the alkyl chain. Such calculations can also provide theoretical IR and NMR spectra, which can aid in the interpretation of experimental data. Furthermore, computational methods can be used to investigate reaction mechanisms, for example, by modeling the transition states of potential synthetic routes or the binding of the molecule to a biological target nih.govresearchgate.netmdpi.comnih.govacs.org.

Exploration of New Biological Systems and Pathways for Compound Application as Research Probes

The unique structural features of this compound, namely the cyclobutyl ring and the keto-acid motif, suggest its potential as a research probe to investigate various biological systems and pathways.

Keto acids are key intermediates in numerous metabolic pathways, including amino acid metabolism and the citric acid cycle nih.govketogenic-diet-resource.comoup.com. The body can utilize keto acids as an energy source, particularly during periods of fasting or in ketogenic diets ketogenic-diet-resource.comnih.gov. The long fatty acid-like chain of this compound suggests it could be a substrate or inhibitor for enzymes involved in fatty acid metabolism. By isotopically labeling the molecule (e.g., with ¹³C or ²H), it could be used as a tracer to follow its metabolic fate in cells or organisms, providing insights into fatty acid uptake, transport, and oxidation.

The cyclobutyl group is increasingly recognized as a valuable scaffold in medicinal chemistry nih.gov. Its rigid, three-dimensional structure can confer unique pharmacological properties, such as improved metabolic stability, enhanced binding affinity, and altered selectivity for biological targets nih.gov. The incorporation of a cyclobutyl ring can also serve as a bioisostere for other groups, such as phenyl or isopropyl groups, offering a way to modulate the physicochemical properties of a molecule while maintaining or improving its biological activity. For example, cyclobutyl-containing compounds have been developed as potent and selective inhibitors of various enzymes and receptors nih.gov.

Given these properties, this compound and its derivatives could be explored as probes for a variety of biological targets. For instance, they could be investigated as inhibitors of enzymes involved in lipid metabolism, such as fatty acid synthases or desaturases. The carboxylic acid functionality allows for the synthesis of amide or ester derivatives, which could be used to attach fluorescent tags or affinity labels for target identification and visualization studies.

Furthermore, the development of radiolabeled versions of cyclobutyl-containing compounds, such as with Carbon-11, has enabled their use as imaging agents in positron emission tomography (PET) to study receptor distribution and occupancy in the brain nih.gov. A suitably labeled derivative of this compound could potentially be developed as a PET tracer for imaging metabolic processes related to fatty acid utilization in various tissues, including the brain and tumors.

Rational Design of Next-Generation Cyclobutyl-Oxo-Octanoic Acid Scaffolds for Chemical Biology Studies

The rational design of next-generation scaffolds based on this compound holds significant promise for the development of novel chemical biology tools. By systematically modifying the structure of the parent compound, it is possible to fine-tune its properties to achieve desired biological activities and selectivities.

Structure-Activity Relationship (SAR) studies are central to this endeavor drugdesign.org. By synthesizing a library of analogs with variations in the cyclobutyl ring, the length of the alkyl chain, and the nature of the acidic headgroup, it is possible to identify key structural features that govern biological activity. For example, the stereochemistry of substituents on the cyclobutyl ring can have a profound impact on binding affinity and selectivity. The synthesis of both cis and trans isomers of substituted cyclobutanes is therefore crucial nih.gov.

The long alkyl chain of this compound can be modified to alter its lipophilicity and conformational flexibility. Shortening or lengthening the chain, or introducing sites of unsaturation or branching, can influence how the molecule interacts with binding pockets of target proteins. Furthermore, the terminal carboxylic acid can be replaced with other acidic groups, such as a tetrazole or a phosphonic acid, to modulate the pKa and hydrogen bonding capabilities of the molecule.

The ketone functionality also presents an opportunity for modification. It can be reduced to a hydroxyl group, which could introduce new hydrogen bonding interactions, or it can be converted to an oxime or other derivatives to explore different binding modes.

A key aspect of rational design is the development of compounds with improved pharmacokinetic and pharmacodynamic properties. For example, in the context of drug development, it is often desirable to enhance metabolic stability and cell permeability. The cyclobutyl group itself can contribute to increased metabolic stability by blocking sites of enzymatic oxidation nih.gov. Further modifications to the scaffold can be guided by computational modeling and in vitro metabolic stability assays.

The design of covalent inhibitors is another promising direction. By incorporating a reactive electrophile into the scaffold, it is possible to create molecules that form a covalent bond with a specific amino acid residue in the active site of a target protein. This can lead to highly potent and long-lasting inhibition. The rational design of such inhibitors often involves detailed knowledge of the target's three-dimensional structure, which can be obtained through X-ray crystallography or cryo-electron microscopy nih.govnih.gov.

The following table outlines potential modifications to the this compound scaffold and their potential impact on its properties for chemical biology studies.

| Structural Modification | Rationale | Potential Impact |

| Substitution on the cyclobutyl ring | Explore SAR and improve binding affinity/selectivity. | Enhanced potency, altered target profile nih.govnih.gov. |

| Variation of the alkyl chain length | Modulate lipophilicity and fit within a binding pocket. | Improved cell permeability, altered target specificity. |

| Replacement of the carboxylic acid | Modify acidity and hydrogen bonding. | Enhanced bioavailability, different binding interactions. |

| Modification of the ketone | Introduce new functional groups and interactions. | Altered binding mode, potential for new target engagement. |

| Introduction of a reactive electrophile | Create covalent inhibitors. | Increased potency and duration of action nih.govnih.gov. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-cyclobutyl-8-oxooctanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling cyclobutyl-containing precursors with octanoic acid derivatives. For example, esterification of 8-oxooctanoic acid with cyclobutyl halides under acidic catalysis (e.g., H₂SO₄) in refluxing ethanol achieves moderate yields (~50–60%). Optimization via continuous flow reactors or microwave-assisted synthesis may improve efficiency, as demonstrated in analogous compounds like ethyl 8-(4-ethylphenyl)-8-oxooctanoate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves cyclobutyl proton environments (δ 1.5–2.5 ppm) and ketone carbonyl signals (δ ~210 ppm). Infrared Spectroscopy (IR) confirms the C=O stretch (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1467 for C₁₂H₁₈O₃). Purity is assessed via HPLC with C18 columns and acetonitrile/water gradients .

Q. How does the cyclobutyl group influence the compound’s physicochemical properties compared to phenyl-substituted analogs?

- Methodological Answer : Cyclobutyl substituents enhance lipophilicity (logP ~2.8 vs. 3.5 for phenyl analogs) and reduce steric hindrance, improving membrane permeability. Differential Scanning Calorimetry (DSC) reveals lower melting points (≈90°C) due to reduced aromatic stacking, as seen in comparisons between 8-(2,6-difluorophenyl)-8-oxooctanoic acid and non-aromatic derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-inflammatory assays) may arise from assay conditions (cell line variability, serum concentration). Standardize protocols using in vitro models (e.g., RAW 264.7 macrophages) with controlled TNF-α inhibition assays. Cross-validate findings with molecular docking studies to correlate activity with cyclooxygenase-2 (COX-2) binding affinities .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer : Systematic modification of the cyclobutyl moiety (e.g., fluorination at C3/C4 positions) or chain length reduction (C6 vs. C8) alters steric/electronic profiles. Use quantum mechanical calculations (DFT) to predict dipole moments and compare with experimental IC₅₀ values in enzyme inhibition assays. For example, 8-(4-fluorophenyl)-8-oxooctanoate derivatives show 30% higher selectivity for PPAR-γ than non-fluorinated analogs .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Rodent models (Sprague-Dawley rats) are used for oral bioavailability studies. Administer 50 mg/kg doses and collect plasma samples at 0–24 hours. Quantify plasma concentrations via LC-MS/MS. Monitor metabolites (e.g., β-oxidation products) using isotopic labeling. Compare with in silico ADMET predictions (e.g., SwissADME) to identify discrepancies in hepatic clearance rates .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields of this compound?

- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst batch) rigorously. Use Design of Experiments (DoE) to identify critical variables. For example, fractional factorial designs reveal that anhydrous ethanol (>99.8%) and inert atmospheres (N₂) improve yields by 15% in esterification steps .

Q. What computational tools predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Employ EPI Suite’s BIOWIN model to estimate biodegradation half-lives (t₁/₂). For hydrolysis, use SPARC’s pKa calculator to assess pH-dependent stability. Experimental validation via OECD 301D closed bottle tests confirms aerobic microbial degradation pathways. Compare predictions with HPLC-UV data from simulated freshwater systems .

Contradiction Management in Published Studies

Q. Why do cytotoxicity assays for this compound show variability across cancer cell lines?

- Methodological Answer : Cell-specific ABC transporter expression (e.g., P-glycoprotein) affects intracellular accumulation. Normalize cytotoxicity data to cellular uptake quantified via fluorescent analogs (e.g., BODIPY-labeled derivatives). Use CRISPR-Cas9 knockouts to isolate transporter contributions, as demonstrated in MCF-7 vs. HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.